5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate

描述

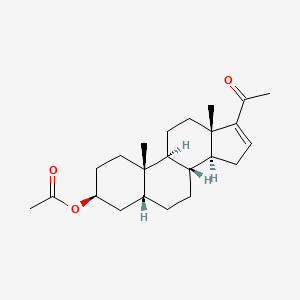

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate is a steroidal compound with the molecular formula C23H34O3 It is a derivative of pregnenolone, a key precursor in the biosynthesis of steroid hormones

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate typically involves the acetylation of 3beta-hydroxy-5beta-pregn-16-en-20-one. The reaction is carried out using acetic anhydride in the presence of a base such as pyridine. The reaction conditions generally include:

Temperature: Room temperature to 50°C

Solvent: Anhydrous conditions are preferred to avoid hydrolysis

Time: Several hours to ensure complete acetylation

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk reagents: Acetic anhydride and pyridine in large quantities

Reactor systems: Continuous flow reactors to maintain consistent reaction conditions

Purification: Crystallization or chromatography to obtain high-purity product

化学反应分析

Types of Reactions

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate undergoes various chemical reactions, including:

Oxidation: Conversion to ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate

Reduction: Formation of alcohols or alkanes using reducing agents such as lithium aluminum hydride

Substitution: Introduction of different functional groups via nucleophilic substitution reactions

Common Reagents and Conditions

Oxidizing agents: Chromium trioxide, potassium permanganate

Reducing agents: Lithium aluminum hydride, sodium borohydride

Solvents: Anhydrous solvents like dichloromethane or tetrahydrofuran

Catalysts: Acid or base catalysts depending on the reaction type

Major Products

Oxidation: Formation of 5beta-Pregn-16-en-20-one, 3beta,20-dione

Reduction: Formation of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-

Substitution: Various substituted derivatives depending on the nucleophile used

科学研究应用

Neuropharmacological Applications

Modulation of GABA-A Receptors

Allopregnanolone acetate acts as a positive allosteric modulator of GABA-A receptors, which are critical for inhibitory neurotransmission in the brain. This modulation enhances the effects of GABA, leading to anxiolytic, sedative, and anesthetic properties. Studies have shown that compounds like allopregnanolone can significantly influence the behavioral responses to stress and anxiety in animal models .

Case Study: Anxiolytic Effects

In a study involving rodents, administration of allopregnanolone acetate resulted in reduced anxiety-like behaviors in elevated plus maze tests. The results indicated a significant decrease in time spent in the open arms of the maze, suggesting anxiolytic effects mediated by enhanced GABAergic transmission .

Therapeutic Potential in Mood Disorders

Allopregnanolone acetate has been investigated for its potential use in treating mood disorders such as depression and premenstrual dysphoric disorder (PMDD). Its influence on neurosteroid levels may contribute to mood stabilization.

Case Study: Depression Treatment

A clinical trial evaluated the efficacy of allopregnanolone acetate in women suffering from PMDD. The results demonstrated a marked improvement in mood symptoms compared to placebo controls, highlighting its potential as a rapid-acting antidepressant .

Neuroprotective Properties

Research indicates that allopregnanolone acetate exhibits neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Mechanism of Action

The compound's ability to modulate neuroinflammation and promote neuronal survival has been documented. It has been shown to reduce apoptosis in neuronal cells under stress conditions, thereby protecting against neurodegeneration .

Case Study: Traumatic Brain Injury (TBI)

In experimental models of TBI, administration of allopregnanolone acetate resulted in reduced neuronal loss and improved functional recovery post-injury. This suggests its potential application in acute neuroprotective therapies following brain injuries .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of allopregnanolone acetate is crucial for its therapeutic application. Studies indicate that it has a favorable absorption profile with significant bioavailability.

| Parameter | Value |

|---|---|

| Half-life | Approximately 24 hours |

| Peak plasma concentration | 2-4 hours post-administration |

| Metabolism | Hepatic via CYP enzymes |

The safety profile has been evaluated through various studies, indicating that while generally well-tolerated, high doses may lead to sedation or cognitive impairment .

作用机制

The mechanism of action of 5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate involves its interaction with steroid hormone receptors. It acts as a precursor in the biosynthesis of steroid hormones, influencing various physiological processes. The molecular targets include:

Steroid hormone receptors: Binding to receptors such as glucocorticoid and mineralocorticoid receptors

Enzymatic pathways: Involvement in enzymatic conversions leading to the formation of active steroid hormones

相似化合物的比较

Similar Compounds

- Pregnenolone acetate

- Dehydroepiandrosterone acetate

- Progesterone acetate

Uniqueness

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate is unique due to its specific structural configuration and functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits unique properties in terms of its interaction with steroid hormone receptors and its role in steroid biosynthesis.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

5beta-Pregn-16-en-20-one, 3beta-hydroxy-, acetate, commonly known as 3β-acetoxy-5β-pregn-16-en-20-one, is a steroid compound that has garnered attention for its biological activities, particularly in the context of neurosteroid functions, hormonal regulation, and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

- Molecular Formula : C21H32O3

- CAS Number : 2601-07-2

- IUPAC Name : 3β-acetoxy-5β-pregn-16-en-20-one

This compound exhibits several mechanisms of action:

- GABA-A Receptor Modulation :

- Influence on Hormonal Activity :

Biological Activities

The biological activities of this compound can be categorized as follows:

Neuroactive Properties

- Neurosteroid Effects : This compound has been shown to influence neuronal excitability and synaptic transmission. It enhances GABA-A receptor activity, which may contribute to anxiolytic effects .

Hormonal Effects

- Progesterone Metabolism : In studies involving gut microbiota, it was observed that this compound participates in the reduction of progesterone to its active forms, impacting hormonal balance in the body .

Inflammatory Response Modulation

- Inflammasome Activation : Steroid hormone catabolites derived from this compound can activate the pyrin inflammasome, which is involved in inflammatory responses. This activation has implications for conditions related to inflammation and immune response .

Case Studies and Experimental Research

- Gut Microbiome Interaction :

- GABAergic Activity :

- Inflammatory Response Studies :

Comparative Analysis with Similar Compounds

| Compound Name | GABA-A Modulation | Hormonal Activity | Inflammatory Response |

|---|---|---|---|

| 5beta-Pregn-16-en-20-one | Positive | Yes | Yes |

| Pregnanolone | Positive | Yes | Moderate |

| Allopregnanolone | Strong | Yes | Low |

属性

IUPAC Name |

(17-acetyl-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl) acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34O3/c1-14(24)19-7-8-20-18-6-5-16-13-17(26-15(2)25)9-11-22(16,3)21(18)10-12-23(19,20)4/h7,16-18,20-21H,5-6,8-13H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFMSIVMSEGIVCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CCC2C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50922203 | |

| Record name | 20-Oxopregn-16-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2601-07-2, 1169-20-6, 51020-48-5 | |

| Record name | NSC401313 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401313 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC166500 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC226099 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 20-Oxopregn-16-en-3-yl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50922203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。